3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid is a synthetic organic compound with the molecular formula C11H11FN2O4 and a molecular weight of 254.21 g/mol . . This compound is characterized by the presence of a carbamoyl group, a fluorophenyl group, and a formamido group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid typically involves the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound by reacting 2-fluorobenzoyl chloride with L-asparagine in the presence of a base such as triethylamine.
Coupling reaction: The intermediate is then coupled with formamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
Major Products Formed
Hydrolysis: Carboxylic acid and amine derivatives.
Substitution: Various substituted phenyl derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N2-(2-fluorobenzoyl)-L-asparagine: A closely related compound with similar structural features.
2-Fluorophenyl derivatives: Compounds containing the 2-fluorophenyl group, which may exhibit similar chemical properties.
Uniqueness
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid is unique due to the combination of its carbamoyl, fluorophenyl, and formamido groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-2-[(2-fluorobenzoyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEGVJBOQKWKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.